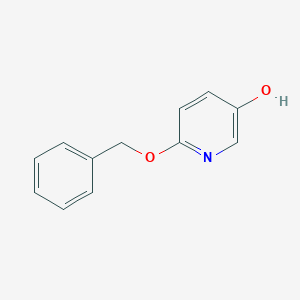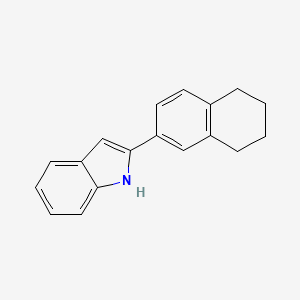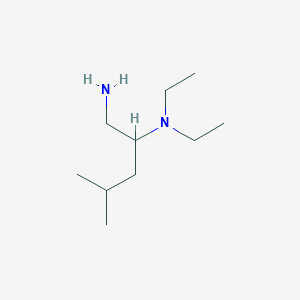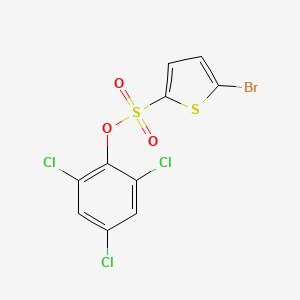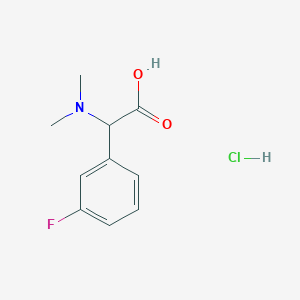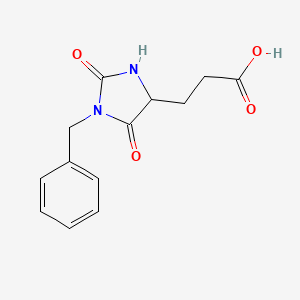
(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol
説明
“(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H5BrF3NO and a molecular weight of 256.02 . It is used as an active pharmaceutical ingredient and an adjuvant .
Synthesis Analysis
Trifluoromethylpyridines, such as “this compound”, are key structural motifs in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H5BrF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 .
Chemical Reactions Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) derivatives, such as “this compound”, have been extensively studied in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
“this compound” has a melting point of 67-68°C, a predicted boiling point of 270.5±35.0 °C, and a predicted density of 1.751±0.06 g/cm3 . It is stored at 2-8°C .
科学的研究の応用
Corrosion Inhibition
Triazole derivatives, including those with pyridine segments, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic mediums. The study suggests that pyridine-based compounds can adsorb on metal surfaces, offering protective layers against corrosion. This implies that similar compounds, such as “(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)methanol,” might exhibit useful properties as corrosion inhibitors due to their ability to form strong interactions with metal surfaces in aqueous systems (Qisheng Ma et al., 2017).
Computational Chemistry Studies
Theoretical studies on derivatives of pyridine, including DFT studies, have been performed to understand the electronic structure, molecular electrostatic potential, and active sites of molecules. Such research aids in predicting the reactivity and interaction capabilities of pyridine derivatives, which can be extrapolated to understand the properties of “this compound” (S. Trivedi, 2017).
Photocatalytic Activities
Studies on complexes of 3d element cations with pyridine-based ligands have explored their structures and photocatalytic activities. These complexes have been investigated for their potential in photocatalytic water reduction. Insights from such studies could be relevant to understanding how derivatives of pyridine, including “this compound,” might be applied in photocatalysis or as components of catalytic systems (C. Bachmann et al., 2013).
Metal Complex Formation
Research into the coordination of pyridine derivatives with metals has shown the formation of complexes with distinct magnetic properties. This suggests that “this compound” could potentially engage in forming metal complexes, which could have implications in magnetic materials or catalysis (Caiming Liu et al., 2009).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJSAWAOJIQBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670646 | |
| Record name | [2-Bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888738-18-9 | |
| Record name | [2-Bromo-6-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




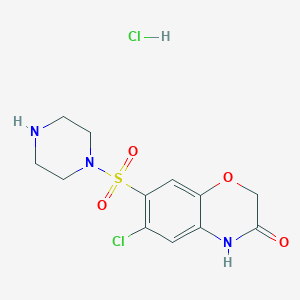

![1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine](/img/structure/B1520018.png)

